

An In-depth Technical Guide to Ethyl Hydrogen Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl hydrogen carbonate*

Cat. No.: *B1194627*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl hydrogen carbonate**, a significant organic compound with applications in research and sustainable chemistry. This document details its physicochemical properties, experimental protocols for molecular weight determination, and a generalized workflow for its synthesis and analysis.

Core Properties of Ethyl Hydrogen Carbonate

Ethyl hydrogen carbonate, also known as monoethyl carbonate, is an ester of carbonic acid. [1][2] It is a derivative of carbonic acid and is utilized as a chemical reagent in research and development.[1] While specific research on this compound is limited, its structural relationship to dialkyl carbonates like diethyl carbonate (DEC) and dimethyl carbonate (DMC) suggests its potential in the field of sustainable chemistry.[1] These related compounds are recognized as biodegradable and environmentally benign reagents.[1]

Quantitative Data Summary

The fundamental quantitative data for **ethyl hydrogen carbonate** ($C_3H_6O_3$) are summarized in the table below for ease of reference and comparison.

Property	Value	Source
Molecular Formula	$C_3H_6O_3$	PubChem[2][3]
Molecular Weight	90.08 g/mol	Protheragen[4], Benchchem[1], Pharmaffiliates[5], Simson Pharma Limited[6], PubChem[3]
Monoisotopic Mass	90.031694049 Da	PubChem[3][7]
CAS Number	13932-53-1	Protheragen[4], Pharmaffiliates[5], PubChem[3]
Physical Description	Liquid	Human Metabolome Database (HMDB)[3]
Melting Point	-61 °C	Human Metabolome Database (HMDB)[3]

Note: A hydrated form of **ethyl hydrogen carbonate** ($C_3H_8O_4$) with a molecular weight of 108.09 g/mol has also been reported.[8]

Experimental Protocols: Molecular Weight Determination

The accurate determination of a compound's molecular weight is crucial for its identification and characterization. Mass spectrometry is a powerful and widely used analytical technique for this purpose, providing high accuracy and detailed structural information.

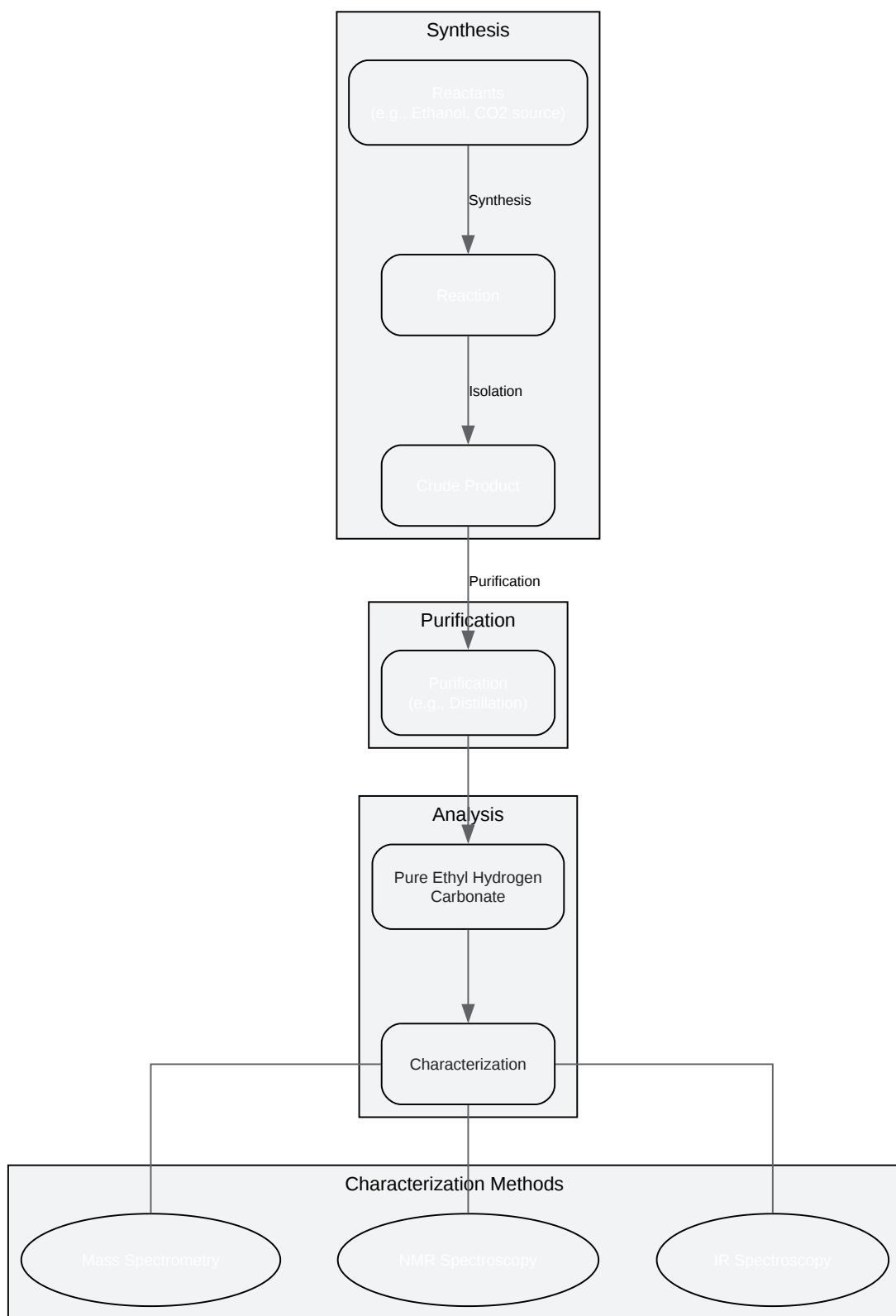
Protocol: Molecular Weight Determination by Mass Spectrometry

This protocol outlines a general procedure for determining the molecular weight of a liquid sample like **ethyl hydrogen carbonate** using mass spectrometry.

Objective: To accurately determine the molecular weight of **ethyl hydrogen carbonate**.

Materials and Equipment:

- **Ethyl hydrogen carbonate** sample
- High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
- Solvent for sample dilution (e.g., methanol, acetonitrile)
- Microsyringes
- Vials


Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **ethyl hydrogen carbonate** sample in a suitable solvent. The concentration will depend on the sensitivity of the mass spectrometer.
- Instrument Setup and Calibration:
 - Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
 - Set the ionization source parameters (e.g., electrospray ionization - ESI) to optimal conditions for the analyte.
- Sample Infusion:
 - Introduce the prepared sample solution into the mass spectrometer's ionization source via direct infusion using a syringe pump.
- Data Acquisition:
 - Acquire the mass spectrum in the appropriate mass range. The molecular ion peak ($[M+H]^+$ or $[M-H]^-$) should be observed.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion.

- The mass-to-charge ratio (m/z) of this peak will provide the molecular weight of the compound. High-resolution mass spectrometry can yield a precise mass, which can be used to confirm the elemental composition.

Logical Workflow: Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of **ethyl hydrogen carbonate**. This process highlights the key stages from reactant selection to final product characterization.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and analysis of **ethyl hydrogen carbonate**.

Signaling Pathways

Currently, there is no established biological signaling pathway directly involving **ethyl hydrogen carbonate** in the available scientific literature. Its primary applications are in chemical synthesis and materials science. Research into its biological effects is limited.

Conclusion

This technical guide provides essential information on **ethyl hydrogen carbonate** for researchers and professionals in related fields. The summarized data, experimental protocol for molecular weight determination, and the logical workflow for its synthesis and analysis offer a foundational understanding of this compound. Further research into the applications and potential biological interactions of **ethyl hydrogen carbonate** is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular weight determination (Chapter 3) - The Science of Polymer Molecules [resolve.cambridge.org]
- 4. howengineeringworks.com [howengineeringworks.com]
- 5. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 6. TMPL - Education [uab.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Ethyl Hydrogen Carbonate|C3H6O3|Research Chemical [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Hydrogen Carbonate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1194627#ethyl-hydrogen-carbonate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com